molecular formula C6H8N4O B13756086 (4-Methyl-5-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide CAS No. 562814-61-3

(4-Methyl-5-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide

Cat. No.: B13756086
CAS No.: 562814-61-3
M. Wt: 152.15 g/mol
InChI Key: AANBRYDVOCSSIG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-5-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of Cbz-protected piperazinones, which undergo cyclization followed by deprotection to yield the desired product. The reaction conditions often involve hydrogenation on Pd/C to remove protecting groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-5-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: The cyanamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

(4-Methyl-5-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Methyl-5-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-5-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide is unique due to its specific combination of a pyrazine ring and a cyanamide group, which imparts distinct chemical and biological properties

Properties

CAS No.

562814-61-3

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

(1-methyl-6-oxo-2,5-dihydropyrazin-3-yl)cyanamide

InChI

InChI=1S/C6H8N4O/c1-10-3-5(9-4-7)8-2-6(10)11/h2-3H2,1H3,(H,8,9)

InChI Key

AANBRYDVOCSSIG-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=NCC1=O)NC#N

Origin of Product

United States

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